molecular formula C14H8F3NS B1597476 2-(Phenylthio)-5-(trifluoromethyl)benzonitrile CAS No. 52548-95-5

2-(Phenylthio)-5-(trifluoromethyl)benzonitrile

Cat. No. B1597476
CAS RN: 52548-95-5
M. Wt: 279.28 g/mol
InChI Key: GLHKBIKSXBHAAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04006144

Procedure details

36 g of 3-amino-4-(phenylthio)-benzotrifluoride, 70 ml of water and 21 ml of methanesulphonic acid are heated to 90° C, stirred at this temperature for 20 minutes and subsequently cooled to 0° C. The suspension obtained is treated dropwise over a period of 15 minutes at 0° C with a solution of 9.25 g of sodium nitrite in 33 ml of water, care being taken to ensure that the temperature does not rise above 10° C. The mixture is stirred for about 1 hour at 0° C, filtered and added over a period of about 45 minutes to a suspension of copper cyanide pre-warmed to 100° C (prepared by the addition of 33.75 g of copper sulphate to 37 g of potassium cyanide in 165 ml of water). The dark solution obtained is stirred at 100° C for 1 hour, cooled, treated with 350 ml of benzene and stirred overnight. The mixture is filtered through diatomaceous earth and the filter cake washed with benzene. The organic phase is washed twice with 150 ml of saturated sodium chloride solution each time, dried over sodium sulphate, filtered and evaporated. There is obtained 2-(phenylthio)-5-trifluoromethyl-benzonitrile as a dark oil.
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
9.25 g
Type
reactant
Reaction Step Two
Name
Quantity
33 mL
Type
solvent
Reaction Step Two
Quantity
350 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[C:4]([C:15]([F:18])([F:17])[F:16])[CH:5]=[CH:6][C:7]=1SC1C=CC=CC=1.[CH3:19][S:20](O)(=O)=O.[N:24]([O-])=O.[Na+].[CH:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1>O>[C:28]1([S:20][C:19]2[CH:6]=[CH:5][C:4]([C:15]([F:18])([F:17])[F:16])=[CH:3][C:2]=2[C:7]#[N:24])[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1 |f:2.3|

Inputs

Step One
Name
Quantity
36 g
Type
reactant
Smiles
NC=1C=C(C=CC1SC1=CC=CC=C1)C(F)(F)F
Name
Quantity
21 mL
Type
reactant
Smiles
CS(=O)(=O)O
Name
Quantity
70 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
9.25 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
33 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
350 mL
Type
reactant
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at this temperature for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The suspension obtained
CUSTOM
Type
CUSTOM
Details
does not rise above 10° C
STIRRING
Type
STIRRING
Details
The mixture is stirred for about 1 hour at 0° C
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
added over a period of about 45 minutes to a suspension of copper cyanide
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
pre-warmed to 100° C (
CUSTOM
Type
CUSTOM
Details
prepared by the addition of 33.75 g of copper sulphate to 37 g of potassium cyanide in 165 ml of water)
CUSTOM
Type
CUSTOM
Details
The dark solution obtained
STIRRING
Type
STIRRING
Details
is stirred at 100° C for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The mixture is filtered through diatomaceous earth
WASH
Type
WASH
Details
the filter cake washed with benzene
WASH
Type
WASH
Details
The organic phase is washed twice with 150 ml of saturated sodium chloride solution each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C1(=CC=CC=C1)SC1=C(C#N)C=C(C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.